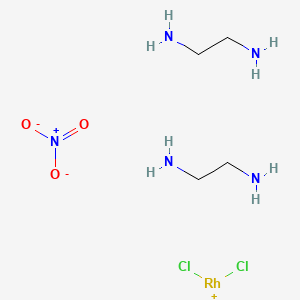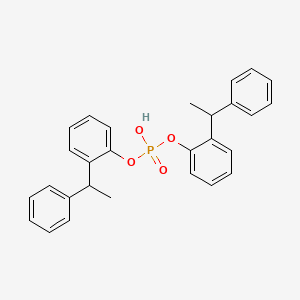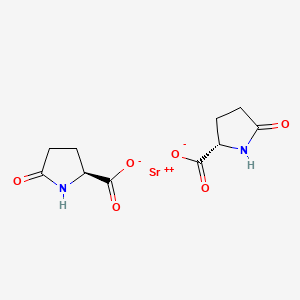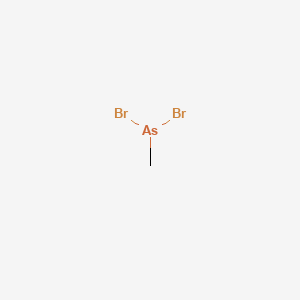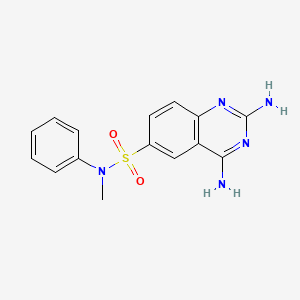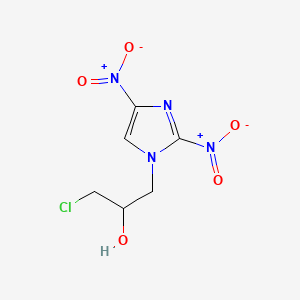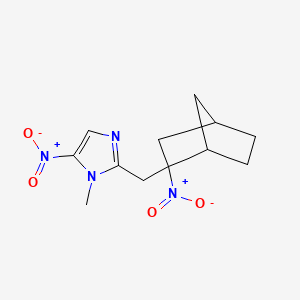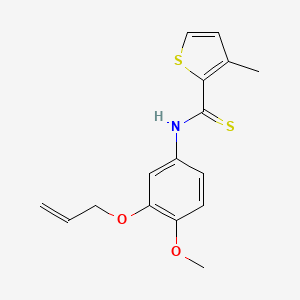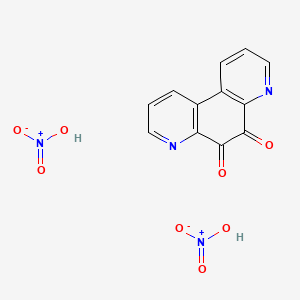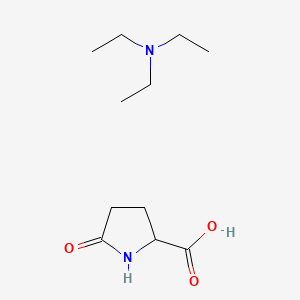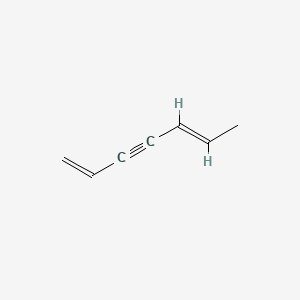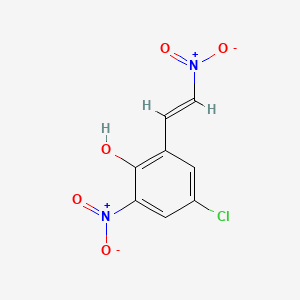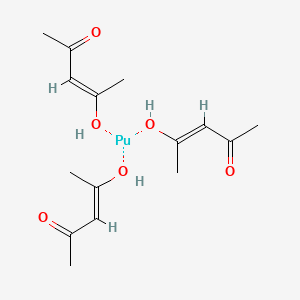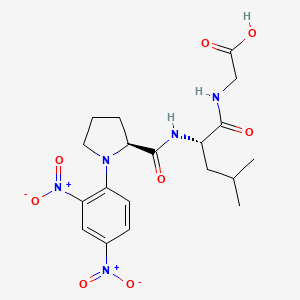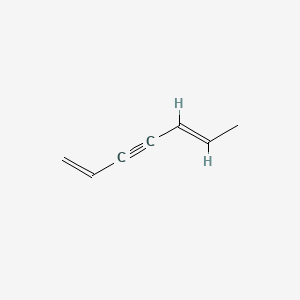
1,5-Heptadien-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Heptadien-3-yne: is an organic compound with the molecular formula C7H8 It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bondhepta-1,5-dien-3-yne and is notable for its unique structure, which includes both double and triple bonds. It is a colorless liquid with a boiling point of 54-56°C at 85 Torr .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Heptadien-3-yne can be synthesized through various methods. One common approach involves the reaction of 1,5-hexadiene with acetylene in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of chlorinated hydrocarbons as starting materials. These compounds undergo dechlorination and dehydrogenation reactions to yield the final product. The process is optimized to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Heptadien-3-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form or depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bond into a double bond, forming .
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalysts such as or are often used in hydrogenation reactions.
Substitution: Halogenation reactions may use bromine or chlorine under controlled conditions.
Major Products:
Epoxides: and from oxidation.
Alkenes: from reduction.
Halogenated derivatives: from substitution.
Applications De Recherche Scientifique
Chemistry: 1,5-Heptadien-3-yne is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology and Medicine: Research has explored the potential of this compound in developing new pharmaceuticals. Its reactivity makes it a candidate for creating bioactive compounds that can interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo polymerization reactions makes it valuable in creating advanced materials with specific properties .
Mécanisme D'action
The mechanism by which 1,5-Heptadien-3-yne exerts its effects involves its ability to participate in various chemical reactions. The compound’s triple bond is highly reactive, allowing it to interact with different molecular targets. In biological systems, it can form covalent bonds with proteins and enzymes, potentially altering their function. The pathways involved in these interactions are still under investigation, but they likely involve the formation of reactive intermediates that can modify biological molecules .
Comparaison Avec Des Composés Similaires
- 1,5-Hexadien-3-yne
- 1,5-Octadien-3-yne
- Divinylacetylene
Comparison: 1,5-Heptadien-3-yne is unique due to its specific carbon chain length and the presence of both double and triple bonds. Compared to 1,5-Hexadien-3-yne, it has an additional carbon atom, which can influence its reactivity and physical properties. Similarly, 1,5-Octadien-3-yne has a longer carbon chain, which can affect its boiling point and solubility. Divinylacetylene, on the other hand, has a different arrangement of double and triple bonds, leading to distinct chemical behavior .
Propriétés
Numéro CAS |
3511-27-1 |
|---|---|
Formule moléculaire |
C7H8 |
Poids moléculaire |
92.14 g/mol |
Nom IUPAC |
(5E)-hepta-1,5-dien-3-yne |
InChI |
InChI=1S/C7H8/c1-3-5-7-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |
Clé InChI |
AIKGMUZHUHXBCF-GQCTYLIASA-N |
SMILES isomérique |
C/C=C/C#CC=C |
SMILES canonique |
CC=CC#CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


